Geneticin Sulfate Salt
Description
Contextualization as a Foundational Research Tool
Geneticin Sulfate (B86663) Salt, widely known in scientific literature as G418 Sulfate, is a pivotal tool in modern molecular biology, primarily utilized as a selective agent. ontosight.aibiosera.com Its fundamental role lies in the selection and maintenance of prokaryotic and eukaryotic cells that have been genetically modified. biowest.netenco.co.il In experimental setups, researchers often introduce a gene of interest into host cells along with a selectable marker, most commonly the neomycin resistance gene (neo). thermofisher.comabo.com.pl When these cells are cultured in a medium containing Geneticin, only the cells that have successfully incorporated and expressed the resistance gene will survive. ontosight.aiyeasenbio.com This process allows for the isolation of successfully transfected cells, a critical step for a vast range of applications including gene expression studies, the development of stable cell lines, and research into transgenic models. ontosight.aipubcompare.ai
The mechanism of action involves the inhibition of protein synthesis. yeasenbio.comchemicalbook.com Geneticin binds to the 80S ribosomal subunit in eukaryotic cells (and the 70S subunit in prokaryotes), disrupting the elongation step of polypeptide synthesis and ultimately leading to cell death in non-resistant cells. yeasenbio.cominvivogen.comcancer-rnr.eu This potent cytotoxic effect on a broad spectrum of cell types, from bacteria and yeast to plant and mammalian cells, makes it a versatile and effective selective agent. cancer-rnr.euthermofisher.com
Historical Development and Biological Origin
Geneticin is an aminoglycoside antibiotic that was first described in 1974. cancer-rnr.eu It is a natural product of the bacterium Micromonospora rhodorangea, from which it is isolated through a process of submerged fermentation. cancer-rnr.euwikipedia.orgclinisciences.com Structurally, Geneticin is similar to other aminoglycosides like gentamicin (B1671437) B1. invivogen.comagscientific.com
The utility of Geneticin as a selective agent in cell culture became apparent in the early 1980s. pubcompare.aicancer-rnr.eu This discovery was a significant breakthrough, providing researchers with a powerful tool for genetic manipulation and screening. pubcompare.ai The resistance to Geneticin is conferred by the neomycin resistance gene (neo), which was identified on bacterial transposons, specifically Tn5 and Tn601. thermofisher.comthermofisher.comwikipedia.org This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH), which inactivates Geneticin through covalent modification, rendering the host cell resistant to its effects. yeasenbio.comwikipedia.org The ability to express this bacterial resistance gene in eukaryotic cells is the cornerstone of its application in selecting transfected cells. enco.co.ilcancer-rnr.eu
Scope and Significance in Contemporary Molecular Biology
The significance of Geneticin Sulfate Salt in contemporary molecular biology is extensive. It is considered a standard antibiotic for selection in eukaryotic cells and is integral to numerous research domains, including genetic engineering, cell biology, and biotechnology. pubcompare.aiinvivogen.com The ability to reliably select for genetically modified cells has facilitated major advancements in the understanding of cellular processes. ontosight.ai
Key applications include:
Stable Cell Line Generation : It is commonly used to generate stable cell lines that continuously express a specific gene of interest. After transfection, applying Geneticin selection for a period of one to four weeks allows for the isolation of colonies that have integrated the target DNA into their genome. abo.com.plcancer-rnr.eu
Gene Function Studies : By creating cell lines that overexpress or have knocked out a particular gene, researchers can study its function in detail. Geneticin selection is the standard method for isolating these specific cell populations for analysis. ontosight.ai
Stem Cell Research : In stem cell studies, Geneticin is used to select for embryonic stem cells that have been successfully transfected with a specific transgene, enabling the study of gene function in development and differentiation. ontosight.ai
Transgenic Research : The creation of transgenic animal models often involves the use of Geneticin resistance as a selectable marker in the initial stages of modifying embryonic stem cells. pubcompare.ai
The selection process itself is a critical experimental step. The optimal concentration of Geneticin required to kill non-transfected cells while allowing resistant cells to thrive varies depending on the cell line, its metabolic rate, growth conditions, and the specific plasmid used. wikipedia.orglifescienceproduction.co.ukresearchgate.net Therefore, a "kill curve" titration is a necessary preliminary experiment to determine the ideal concentration for each unique experimental system. abo.com.plwikipedia.org This ensures the selection is efficient, preventing the survival of non-resistant cells and the death of successfully transfected ones. nih.gov
Detailed Research Findings
The following tables provide detailed information on the properties, mechanism, and applications of this compound in a research context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Common Name | Geneticin, G418 | cancer-rnr.euwikipedia.org |
| CAS Number | 108321-42-2 | invivogen.comclinisciences.com |
| Molecular Formula | C₂₀H₄₀N₄O₁₀ • 2H₂SO₄ | invivogen.comlifescienceproduction.co.uk |
| Molecular Weight | 692.7 g/mol | invivogen.comlifescienceproduction.co.uk |
| Biological Origin | Micromonospora rhodorangea | cancer-rnr.euwikipedia.orgclinisciences.com |
| Appearance | White powder (lyophilized base) or colorless solution | invivogen.comcancer-rnr.eu |
| Solubility | Soluble in water | cancer-rnr.eulifescienceproduction.co.uk |
Table 2: Mechanism of Action and Resistance
| Aspect | Description | Reference |
|---|---|---|
| Mechanism of Action | Inhibits protein synthesis by binding to the 80S ribosomal subunit in eukaryotes (and 70S in prokaryotes), specifically disrupting the elongation step. This interference with ribosomal function blocks polypeptide synthesis. | yeasenbio.cominvivogen.comcancer-rnr.eu |
| Cellular Effect | Cytotoxic to a broad range of cells, including bacteria, yeast, plants, and mammalian cells. Cells with higher proliferation rates are affected more rapidly. | cancer-rnr.euthermofisher.comalab.com.pl |
| Resistance Gene | The neomycin resistance gene (neo), derived from bacterial transposons Tn5 or Tn601(903), confers resistance. | thermofisher.comthermofisher.comwikipedia.org |
| Resistance Mechanism | The neo gene encodes the enzyme Aminoglycoside 3'-phosphotransferase (APH 3' II or APH 3' I). This enzyme inactivates G418 by covalently modifying it (phosphorylation), which weakens its interaction with the ribosome. | yeasenbio.comwikipedia.orglifescienceproduction.co.uk |
Table 3: Research Applications of Geneticin (G418)
| Application | Description | Cell Types | Reference |
|---|---|---|---|
| Screening of Stable Transfectants | Selection of cells that have successfully integrated and expressed a plasmid containing a gene of interest along with the neo resistance gene. | Mammalian Cells, Yeast, Plant Cells | abo.com.plyeasenbio.comgenomcell.com |
| Gene Knockout/Knock-in Studies | Used to select for cells where a specific gene has been modified or replaced, a key step in creating models for studying gene function. | Mammalian Cells, Embryonic Stem Cells | ontosight.aigenomcell.com |
| Development of Transgenic Models | Employed in the initial stages of creating transgenic animals by selecting for modified embryonic stem cells before implantation. | Embryonic Stem Cells | pubcompare.ai |
| Differential Selection | By varying the concentration of G418, it is possible to isolate cell clones with different levels of neo gene expression, which can correlate with the expression of a co-transfected gene. | Mammalian Cells | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1R)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O10.H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;(H2,1,2,3,4)/t6-,7+,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZPJLBGRQFDD-ZMSORURPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-42-2 | |
| Record name | Geneticin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108321-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Mechanisms of Action and Cellular Responses to Geneticin Sulfate Salt
Inhibition of Polypeptide Synthesis
Geneticin Sulfate (B86663) Salt's primary mode of action is the disruption of polypeptide synthesis, a fundamental process for cell viability. This inhibition is achieved through direct interaction with the ribosomal machinery, leading to a halt in the elongation of polypeptide chains.
Ribosomal Binding Dynamics in Prokaryotic and Eukaryotic Systems
Geneticin (G418) functions as a broad-spectrum inhibitor of protein synthesis by targeting the ribosomes in both prokaryotic and eukaryotic cells. yeasenbio.com In prokaryotes, which possess 70S ribosomes, aminoglycosides like Geneticin bind to the 30S subunit. nih.gov This interaction specifically involves the 16S ribosomal RNA (rRNA), a critical component for the decoding of messenger RNA (mRNA). nih.gov The binding occurs with high affinity at the A-site of the ribosome, a crucial region for the recruitment of aminoacyl-tRNA during translation. thermofisher.com
In eukaryotic cells, which have larger 80S ribosomes, Geneticin also demonstrates inhibitory activity. nih.govscbt.com It binds to the 80S ribosome, interfering with its function. nih.gov While the fundamental mechanism of targeting the decoding process is conserved, the structural differences between prokaryotic and eukaryotic ribosomes offer a basis for selective toxicity, though Geneticin is known to be effective against both. umich.edu The selectivity of aminoglycosides is partly attributed to nucleotide differences in the ribosomal decoding site. umich.edu For instance, key base substitutions in the eukaryotic 18S rRNA, corresponding to the bacterial 16S rRNA, can alter the binding affinity of these antibiotics. umich.edu Despite these differences, Geneticin retains the ability to bind to eukaryotic ribosomes, making it a potent tool for genetic selection in mammalian cell culture. umich.edunih.gov
The binding of Geneticin to the ribosome induces a conformational change in the A-site. thermofisher.com This alteration disrupts the fidelity of the decoding process, leading to the misreading of mRNA codons. nih.govthermofisher.com Consequently, incorrect amino acids are incorporated into the growing polypeptide chain, resulting in the synthesis of non-functional or aberrant proteins. nih.gov
| Feature | Prokaryotic Systems | Eukaryotic Systems |
|---|---|---|
| Ribosome Type | 70S | 80S |
| Binding Subunit | 30S | Small ribosomal subunit (part of 80S) |
| Specific Binding Site | A-site on 16S rRNA | Decoding center on 18S rRNA (analogous to prokaryotic A-site) |
| Primary Consequence | Codon misreading, inhibition of translocation | Inhibition of elongation, induction of translational read-through of premature termination codons |
Disruption of the Elongation Step in Protein Translation
This compound effectively halts protein synthesis by interfering with the elongation phase of translation in both prokaryotic and eukaryotic cells. pnas.orgnih.gov This disruption occurs after the initiation of translation and prevents the ribosome from progressively adding amino acids to the growing polypeptide chain. pnas.org
One of the primary mechanisms of this disruption is the induction of codon misreading. nih.gov By binding to the ribosomal A-site, Geneticin distorts its structure, which impairs the ribosome's ability to accurately match the mRNA codon with the corresponding aminoacyl-tRNA anticodon. nih.govthermofisher.com This leads to the incorporation of incorrect amino acids, resulting in the synthesis of faulty and non-functional proteins. nih.gov
Furthermore, Geneticin can inhibit the translocation step of elongation. scispace.com Translocation is the process where the ribosome moves one codon down the mRNA, a critical movement for the continuation of protein synthesis. By interfering with this movement, Geneticin effectively freezes the ribosome on the mRNA molecule. scispace.com Research has also indicated that Geneticin treatment can delay the rate of translation elongation, which may lead to ribosome collisions. Such collisions are known to be signals for mRNA decay, suggesting an additional layer to Geneticin's impact on protein expression.
In eukaryotes, the action of Geneticin has been observed to promote the read-through of premature termination codons (PTCs). umich.edu This means that the ribosome may fail to recognize a stop signal in the mRNA, leading to the synthesis of an extended protein. This property has been explored in the context of genetic diseases caused by nonsense mutations. However, this effect is accompanied by a general inhibition of protein synthesis, contributing to the compound's cytotoxicity. The culmination of these actions—codon misreading, inhibition of translocation, and potential induction of mRNA decay—makes Geneticin a potent inhibitor of the elongation step of protein translation. nih.gov
Broader Cellular Modulations Induced by this compound
Beyond its well-documented role as an inhibitor of protein synthesis, this compound instigates a range of other cellular responses, affecting enzymatic activities and metabolic pathways.
Activation of Phosphatidylinositol Phospholipase C and GPI-Anchored Protein Release
Research has demonstrated that Geneticin (G418) can function as an allosteric activator of Bacillus cereus Phosphatidylinositol Phospholipase C (PI-PLC). This enzyme is responsible for the hydrolysis of phosphatidylinositol, a key step in cellular signaling pathways. The activation of PI-PLC by G418 was observed to increase the enzyme's catalytic rate (kcat) and its affinity for the substrate (Km).
Influence on Dihydroxyacetone Phosphate (B84403) Acyltransferase Activity
Geneticin (G418) has been shown to significantly influence the activity of dihydroxyacetone phosphate acyltransferase (DHAP-AT), an enzyme crucial for the biosynthesis of plasmalogens, a class of ether phospholipids. pnas.org In a study involving a peroxisome-deficient mutant of Chinese hamster ovary (CHO) cells (mutant ZR-82), which exhibits low levels of DHAP-AT, treatment with G418 resulted in a remarkable 60-fold increase in the residual enzyme activity. pnas.org
This increase in DHAP-AT activity was directly correlated with a restoration of the cellular plasmalogen content in a dose- and time-dependent manner. pnas.org It is important to note that this effect was specific to this particular mutant, as G418 did not affect DHAP-AT activity in wild-type CHO cells or a different peroxisome-deficient mutant. pnas.org The effect was also transient, with DHAP-AT levels returning to basal levels after the withdrawal of G418. pnas.org This finding demonstrates that under specific genetic backgrounds, G418 can induce the accumulation of functional DHAP-AT. pnas.org
Impact on Peroxisomal β-Oxidation Activity
In the same study that demonstrated the effect of Geneticin (G418) on DHAP-AT, an impact on peroxisomal β-oxidation was also observed. pnas.org Peroxisomal β-oxidation is a critical metabolic pathway for the breakdown of very long-chain fatty acids and other specific lipid molecules. In the peroxisome-deficient CHO cell mutant ZR-82, treatment with G418 led to a 3.8-fold increase in the residual peroxisomal β-oxidation activity. pnas.org
This finding suggests that G418 can, in certain cellular contexts, enhance the function of peroxisomal enzymes beyond those involved in ether phospholipid synthesis. The mechanism behind this increase is not fully elucidated but indicates a broader effect of G418 on peroxisomal protein function or expression in this specific mutant cell line. pnas.org The G418-induced enhancement of both DHAP-AT and β-oxidation activities in the ZR-82 mutant points to a potential role for this aminoglycoside in partially suppressing certain peroxisomal deficiency phenotypes. pnas.org
| Cellular Process | Effect of Geneticin (G418) | Observed In | Key Findings |
|---|---|---|---|
| Phosphatidylinositol Phospholipase C (PI-PLC) Activity | Allosteric Activation | Bacillus cereus (in vitro) | Increased kcat and Km; stimulated cleavage of GPI anchors. |
| Dihydroxyacetone Phosphate Acyltransferase (DHAP-AT) Activity | Increased Activity | Peroxisome-deficient CHO mutant (ZR-82) | 60-fold increase in residual activity; restoration of plasmalogen content. pnas.org |
| Peroxisomal β-Oxidation | Increased Activity | Peroxisome-deficient CHO mutant (ZR-82) | 3.8-fold increase in residual activity. pnas.org |
Alteration of Glucose Flux and Metabolic Pathways
This compound (G418) has been observed to significantly alter the metabolic pathways of mammalian cells, particularly concerning glucose flux. In transfected Chinese Hamster Ovary (CHO) 679 cells, G418 redirects glucose metabolism away from lactate production and shunts it towards the Tricarboxylic Acid (TCA) cycle and other biosynthetic pathways to generate energy. researchgate.netresearchgate.net This metabolic reprogramming is further evidenced by a decrease in the yield of lactate from glucose in CHO cells exposed to G418. nih.govresearchgate.net
The metabolic response to G418 can vary between cell lines. For instance, in serum-containing medium, glucose utilization and lactate production were increased in CHO679 cells, while in Baby Hamster Kidney (BHK) 570 cells, glucose utilization increased, but lactate production was unaffected. researchgate.net Further studies on CHO cells have shown that G418 exposure leads to increased activity of pyruvate carboxylase, an enzyme that directs pyruvate to the TCA cycle, while the activity of lactate dehydrogenase remains unchanged, suggesting an increased flux to the pentose phosphate pathway and the TCA cycle. nih.govresearchgate.net This shift in glucose metabolism is indicative of an increased metabolic load on the cells, which appears to be a consequence of the overexpression of the neomycin resistance protein. researchgate.netnih.govnih.gov In addition to its effects on glucose metabolism, G418 has also been shown to increase the utilization of glutamine in both CHO and BHK cell lines. researchgate.netnih.gov
The table below summarizes the observed effects of Geneticin (G418) on key metabolic indicators in different cell lines.
| Cell Line | Culture Condition | Effect on Glucose Utilization | Effect on Lactate Production | Metabolic Shift |
| CHO 679 | Serum-free | Unaffected | Reduced | Towards TCA cycle and biosynthetic pathways |
| CHO 679 | Serum-containing | Increased | Increased | - |
| BHK 570 | Serum-containing | Increased | Unaffected | - |
Cellular Consequences of this compound Exposure
The cytotoxic effects of this compound are particularly pronounced in rapidly dividing cells. invivogen.com The sensitivity of different cell lines to G418 varies, necessitating the determination of an optimal concentration for each specific cell type for selection purposes. wikipedia.org This differential sensitivity is highlighted by the concept of a "selectivity factor" (SF), which is the ratio of the IC50 (half-maximal inhibitory concentration) of a resistant cell line to that of the sensitive parental cell line.
A study determined the SF of G418 for several cell lines, revealing significant differences in their sensitivity to the antibiotic's impact on proliferation. d-nb.info For example, BHK-21 cells exhibited a high SF, indicating that G418 is a highly effective selection agent for this cell line. Conversely, HeLa cells showed a low SF, suggesting that G418 is less optimal for selecting transfected HeLa cells. CHO-K1 and 3T3 cells displayed intermediate SF values. d-nb.info This variation in sensitivity underscores the importance of empirical determination of G418 concentrations for different cell lines. There is a demonstrable correlation between the expression level of the neomycin resistance gene and the growth rates of cells in media containing varying concentrations of G418. nih.gov
The following table presents the Selectivity Factor (SF) of Geneticin (G418) for various cell lines as determined by two different cell viability assays.
| Cell Line | MTT Assay SF | Propidium Iodide (PI) Assay SF | Implication for Selection Efficiency |
| BHK-21 | 40.7 | 55.5 | Very High |
| CHO-K1 | 15.2 | 38.1 | Intermediate to High |
| 3T3 | 12.5 | 10.6 | Intermediate |
| HeLa | 5.8 | 7.3 | Low |
Exposure to this compound can induce programmed cell death, or apoptosis, in mammalian cells through a caspase-3-dependent pathway. researchgate.net This mechanism of cell death has been observed in normal rat kidney (NRK) cells treated with G418, which displayed hallmark features of apoptosis, including cell rounding, shrinkage, and nuclear condensation and fragmentation. researchgate.net The activation of caspase-3, a key executioner caspase in the apoptotic cascade, was confirmed in these cells, particularly in those with condensed and fragmented nuclei. researchgate.net The initiation of this apoptotic pathway by G418 can be triggered by at least two distinct upstream signals: the release of cytochrome c from the mitochondria and stress in the endoplasmic reticulum (ER). researchgate.net
Molecular Basis of Geneticin Sulfate Salt Resistance in Research Systems
Genetic Determinants of Resistance
Resistance to Geneticin is primarily mediated by the acquisition and expression of a specific resistance gene, commonly known as the neo gene. This gene is not naturally present in mammalian cells and must be introduced through genetic engineering techniques. Its origins can be traced back to mobile genetic elements in bacteria, which have played a crucial role in the dissemination of antibiotic resistance.
The central player in Geneticin resistance is the neomycin phosphotransferase II gene (neo), which encodes the enzyme aminoglycoside 3'-phosphotransferase II (APH(3')II). nih.govnih.gov This enzyme is responsible for detoxifying Geneticin, allowing cells that express the neo gene to survive in its presence. wikipedia.orgchemicalbook.com The introduction of the neo gene into mammalian cells, often via plasmids or viral vectors, is a cornerstone of modern molecular biology, enabling the selection of successfully transfected or transduced cells. chemicalbook.comyeasenbio.com When these genetically modified cells are cultured in a medium containing Geneticin, only the cells that have incorporated and are expressing the neo gene will produce the APH(3')II enzyme and, consequently, survive. yeasenbio.com This selection process is critical for isolating cells that have taken up a desired genetic construct, which often includes the neo gene as a selectable marker. chemicalbook.com The phosphotransferase activity of the enzyme encoded by the neo gene is what directly confers resistance to aminoglycoside antibiotics like Geneticin. researchgate.net
The neo gene that confers Geneticin resistance originates from bacterial transposons, which are mobile genetic elements capable of moving within and between genomes. oup.commdpi.com Specifically, the two primary sources of the neo gene used in molecular biology are transposon Tn5 and transposon Tn903 (also known as Tn601). tiarisbiosciences.comsemanticscholar.orgthermofisher.com
Transposon Tn5 is a composite transposon that carries the gene for APH(3')II, which provides resistance to antibiotics such as neomycin and kanamycin (B1662678). oup.comnih.gov It is characterized by a central region containing the resistance genes flanked by two inverted insertion sequences (IS50). mdpi.com These insertion sequences encode a transposase, the enzyme that facilitates the movement of the transposon. nih.gov The discovery and analysis of Tn5 have been instrumental in understanding the mechanisms of transposition and the spread of antibiotic resistance among bacteria. nih.govresearchgate.net
Transposon Tn903 is another mobile genetic element that carries a gene for an aminoglycoside phosphotransferase, in this case, APH(3')I. tiarisbiosciences.comnih.gov Similar to Tn5, Tn903 consists of a central resistance-conferring region flanked by inverted repeat sequences. nih.goved.ac.uk The analysis of Tn903's structure and function has provided valuable insights into the genetic organization of transposons and the evolution of antibiotic resistance. nih.govdrugbank.comnih.gov The presence of these resistance genes on mobile elements like Tn5 and Tn903 has significantly contributed to their horizontal transfer among different bacterial species, leading to the widespread dissemination of antibiotic resistance. oup.com
Enzymatic Inactivation of Geneticin Sulfate (B86663) Salt
The resistance to Geneticin conferred by the neo gene is an active process of enzymatic detoxification. The aminoglycoside phosphotransferases encoded by this gene modify the Geneticin molecule in such a way that it can no longer bind to its ribosomal target, thereby neutralizing its toxic effects.
The enzymes responsible for Geneticin inactivation are aminoglycoside-3'-phosphotransferases, with two main types being utilized in research: APH(3')I and APH(3')II. tiarisbiosciences.comsemanticscholar.org APH(3')I is encoded by a gene originating from transposon Tn903, while the more commonly used APH(3')II is encoded by the neo gene from transposon Tn5. tiarisbiosciences.comsemanticscholar.org Both enzymes catalyze the phosphorylation of aminoglycoside antibiotics, including Geneticin. ebi.ac.uk This modification renders the antibiotic inactive. yeasenbio.com While both enzymes confer resistance, they may exhibit different efficiencies and substrate specificities. semanticscholar.org The activity of these enzymes is not limited to Geneticin; they can also inactivate other aminoglycosides like neomycin and kanamycin. nih.govtiarisbiosciences.com The classification of these enzymes is based on the specific hydroxyl group of the aminoglycoside that they phosphorylate. imrpress.com
| Enzyme | Originating Transposon | Encoded Gene | Primary Substrates |
| APH(3')I | Tn903 (Tn601) | aph(3')-Ia | Kanamycin, Neomycin, Geneticin (G418) |
| APH(3')II | Tn5 | neo (aph(3')-IIa) | Kanamycin, Neomycin, Geneticin (G418), Paromomycin |
The enzymatic inactivation of Geneticin by APH(3') enzymes involves the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to a specific hydroxyl group on the Geneticin molecule. wikipedia.orgresearchgate.net This process, known as phosphorylation, sterically hinders the binding of the antibiotic to its target on the ribosome. tiarisbiosciences.com The crystal structure of APH(3')-IIa in complex with kanamycin has revealed that the antibiotic binds in a highly negatively charged cleft of the enzyme. nih.gov The catalytic mechanism is believed to proceed through a dissociative pathway, where the stabilization of a metaphosphate transition state is crucial for the transfer of the gamma-phosphate from ATP to the aminoglycoside. wikipedia.org The reaction follows a Bi-Bi sequential mechanism where both the nucleotide triphosphate and the aminoglycoside can bind in a random order. nih.gov This phosphorylation effectively neutralizes the antibiotic, preventing it from inhibiting protein synthesis and leading to cell death. researchgate.net
Expression Levels of Resistance Genes and Cellular Survival
The level of resistance to Geneticin is not absolute and can be influenced by the expression level of the neo gene. A direct correlation exists between the amount of APH(3')II enzyme produced by the cell and its ability to survive in the presence of varying concentrations of Geneticin.
Research has demonstrated a clear relationship between the expression level of the neo gene and the growth rates of mammalian cells in media containing different concentrations of G418. nih.gov Cells with higher levels of neo gene expression exhibit greater resistance and can survive at higher concentrations of the antibiotic. nih.gov This principle allows for the use of differential selection strategies to isolate cell clones with particularly high levels of gene expression. nih.gov However, it is important to note that the expression of the neo gene itself can sometimes lead to alterations in the expression of other endogenous genes and cellular metabolism, which should be considered when using this selection system for quantitative studies. researchgate.netnih.gov A mutation in the neo gene that reduces the phosphotransferase activity of the encoded enzyme has been shown to decrease the resistance of transformed cells to antibiotic selection pressure. nih.gov This underscores the direct link between the functional activity of the APH(3')II enzyme and the level of cellular resistance.
| Factor | Consequence | Research Finding |
| High neo Gene Expression | Increased cellular survival at higher G418 concentrations. | A direct correlation between neo expression level and growth rates in varying G418 concentrations has been observed. nih.gov |
| Low neo Gene Expression | Decreased cellular survival, sensitivity to lower G418 concentrations. | Lower expression leads to insufficient enzyme to inactivate the antibiotic, resulting in cell death. |
| Mutated neo Gene | Reduced APH(3')II activity and decreased resistance. | A specific mutation (glutamic to aspartic acid at residue 182) substantially reduces phosphotransferase activity. nih.gov |
| Vector Copy Number | Can influence overall expression levels. | G418 selection can bias populations of cells with lower LTR activity towards higher vector copy numbers. nih.gov |
Applications of Geneticin Sulfate Salt in Advanced Genetic Engineering and Cell Biology Methodologies
Principles of Selective Pressure in Genetic Modification Experiments
In the realm of genetic modification, selective pressure is the process by which cells that have successfully incorporated foreign genetic material are isolated from a larger population of unmodified cells. Geneticin sulfate (B86663) salt is a key agent in applying this pressure. researchgate.netthermofisher.comnih.gov The mechanism of action for Geneticin involves binding to the 80S ribosomal subunit in eukaryotic cells, which disrupts the elongation step of protein synthesis, ultimately leading to cell death. nih.govnih.govresearchgate.net
However, the introduction of a specific resistance gene, the neomycin phosphotransferase II gene (neo), confers resistance to Geneticin. researchgate.netnih.gov This gene, often carried on the same plasmid vector as the gene of interest, encodes the enzyme aminoglycoside 3'-phosphotransferase (APH). nih.govnih.gov APH inactivates Geneticin by catalyzing its phosphorylation, thereby preventing it from binding to the ribosome and allowing protein synthesis to proceed normally. nih.gov This principle forms the basis of positive selection: only the cells that have successfully taken up and expressed the neo gene will survive and proliferate in a culture medium containing Geneticin. nih.gov
The optimal concentration of Geneticin required to exert effective selective pressure varies significantly depending on the cell line, as different cells exhibit different sensitivities to the antibiotic. thermofisher.comresearchgate.net Therefore, determining the minimum concentration that effectively kills untransfected cells, known as a "kill curve," is a critical preliminary step in any stable transfection experiment. altogen.com This ensures efficient selection of resistant colonies without causing undue stress or off-target effects on the selected cells. The selection process can take anywhere from a few days to several weeks. researchgate.netnih.gov
Table 1: Recommended Geneticin (G418) Concentrations for Selection in Various Cell Lines This table provides a general guide; optimal concentrations should be determined empirically for each specific cell line and experimental condition.
| Cell Line | Organism | Recommended Selection Concentration (µg/mL) | Selection Time (Days) |
| HEK 293 | Human | 400 - 800 | 7 - 14 |
| HeLa | Human | 400 - 800 | 7 - 14 |
| CHO | Hamster | 400 - 1000 | 10 - 14 |
| NIH 3T3 | Mouse | 400 - 800 | 7 - 10 |
| Porcine Embryonic Fibroblasts | Pig | 400 | up to 10 |
| Bodo saltans | Protozoa | 2 | 12 |
Generation and Maintenance of Stable Cell Lines
A stable cell line is a population of cultured cells in which foreign DNA has been integrated into the host cell's genome, allowing for the continuous and heritable expression of a gene of interest. Geneticin sulfate salt is a fundamental component in the workflow for creating and maintaining these valuable research tools.
Selection of Eukaryotic Transformants
The process of generating stable cell lines begins with the introduction of a plasmid vector containing both the gene of interest and the neo resistance gene into a population of eukaryotic cells through transfection. nih.govaltogen.com Following transfection, the cells are cultured in a medium containing a predetermined optimal concentration of Geneticin. nih.gov Untransfected cells, lacking the neo gene, are unable to survive this selective pressure and are eliminated from the culture over time. nih.govtandfonline.com
The surviving cells, which have successfully integrated the plasmid into their genome, begin to form distinct colonies. altogen.com These colonies can then be isolated, expanded, and further characterized to confirm the stable expression of the desired gene. The selection period typically lasts for one to three weeks, during which the selective medium is periodically replaced to maintain the pressure and remove dead cells. researchgate.netnih.gov Once stable clones are established, they are often maintained in a lower concentration of Geneticin to ensure the continued presence and expression of the integrated genes.
Integration with CRISPR/Cas9 Genome Editing Systems
The advent of CRISPR/Cas9 technology has revolutionized genome editing, allowing for precise modifications at specific genomic loci. Geneticin selection has been effectively integrated into CRISPR/Cas9 workflows to enrich for cells that have undergone successful editing. nih.govnih.gov In this approach, a donor DNA template containing the desired genetic modification is delivered to the cells along with the CRISPR/Cas9 components. This donor template also includes the neo resistance gene.
When the desired editing event, such as a gene knockout or knock-in, occurs through homology-directed repair (HDR), the neo gene is also integrated into the genome. nih.gov Subsequent treatment with Geneticin allows for the selective survival of the successfully edited cells. nih.gov Research has shown that this strategy can significantly increase the efficiency of isolating correctly edited clones, with some studies reporting an enrichment of up to 90%. researchgate.net This combination of precise genome editing with robust antibiotic selection streamlines the process of creating genetically engineered cell lines with specific modifications.
Strategies for Dual Selection in Complex Cell Culture Systems
In more complex genetic engineering experiments, it is often necessary to introduce and select for multiple transgenes simultaneously. Dual selection strategies, employing two different antibiotic resistance markers and their corresponding antibiotics, are utilized for this purpose. Geneticin is frequently paired with other selection agents like puromycin (B1679871) or hygromycin B, each of which has a different mechanism of action and a corresponding resistance gene. tandfonline.comimanislife.com
For instance, a researcher might introduce a plasmid carrying the gene of interest linked to the neo gene, and a second plasmid with another gene of interest linked to the puromycin resistance gene (pac). By treating the cell culture with both Geneticin and puromycin, only cells that have successfully integrated both plasmids will survive. researchgate.net This approach is crucial for studies involving the co-expression of multiple proteins, the creation of cell lines with multiple reporter genes, or the generation of more complex cellular models. nih.govthermofisher.com The independence of these resistance markers allows for the sequential or simultaneous selection of multiple genetic modifications.
Table 2: Common Antibiotics for Dual Selection with Geneticin (G418)
| Antibiotic | Resistance Gene | Mechanism of Action | Typical Selection Concentration |
| Puromycin | pac | Causes premature chain termination during translation | 1-10 µg/mL |
| Hygromycin B | hph | Inhibits protein synthesis by disrupting translocation | 100-1000 µg/mL |
| Blasticidin S | bsr or BSD | Inhibits peptide bond formation | 2-10 µg/mL |
| Zeocin | Sh ble | Intercalates into and cleaves DNA | 50-1000 µg/mL |
Functional Genomics and Gene Expression Studies
Functional genomics aims to understand the function of genes and their products on a genome-wide scale. Geneticin and the neo resistance gene play a significant role in these studies, particularly in the context of reporter assays and gene function analysis.
Utilizing the neo Resistance Gene for Reporter Assays and Gene Function Analysis
A reporter gene is a gene whose product is easily detectable and is used to study the activity of a promoter or other regulatory element. While genes encoding fluorescent proteins or enzymes that produce a measurable signal are common reporters, the neo gene can also be employed for this purpose. researchgate.net In such an assay, the regulatory sequence of interest is cloned upstream of the promoter-less neo gene. researchgate.net The level of resistance to Geneticin will then correlate with the strength of the promoter. researchgate.net Strong promoters will drive high expression of the APH enzyme, leading to high tolerance to Geneticin, while weaker promoters will result in lower tolerance.
This system can be used to identify and characterize novel promoters, to study the effect of mutations on promoter activity, or to investigate the signaling pathways that regulate gene expression. researchgate.netnih.gov Furthermore, the expression level of the neo gene can be quantified using techniques like real-time PCR to normalize the expression of another gene of interest, thereby providing a more accurate measure of its transcription levels. altogen.comnih.gov However, it is important to note that the presence of the neo gene itself can sometimes influence the expression of adjacent genes, a factor that should be considered in the experimental design. nih.gov
Correlation Between neo Expression Levels and Phenotypic Selection
A direct correlation exists between the level of neo gene expression in cultured mammalian cells and their resultant ability to survive and proliferate in media containing Geneticin (G418). nih.gov Research involving retroviral neo vector-infected cell populations has demonstrated that cellular growth rates in the presence of G418 are proportional to the expression level of the neomycin resistance gene. nih.gov This graduated resistance means that cells with higher expression of the aminoglycoside 3'-phosphotransferase enzyme exhibit greater tolerance to the antibiotic. nih.govpnas.org
This phenomenon is not absolute and can be influenced by the specific cell type. For instance, in mouse embryonic stem cells, even moderate or low expression levels of the neo gene can confer sufficient resistance to G418, whereas other selection markers like puromycin may require higher expression levels for cell survival. researchgate.net Studies in the parasite Plasmodium falciparum also support this principle, showing a clear correlation between the G418 concentration, the copy number of the neo-containing episome (which influences expression levels), and the resulting enzymatic activity of the resistance protein. pnas.org However, it is important to note that very high expression of the neomycin resistance protein can impose a significant metabolic load on the host cells, potentially affecting their growth and metabolism. nih.gov This relationship between expression level and resistance is a critical factor in the design of selection experiments.
Differential Selection Schemes for Quantitative Gene Expression Studies
The established correlation between neo expression and G418 resistance allows for the implementation of differential selection schemes, which are particularly useful for quantitative studies of gene expression. nih.gov By modulating the concentration of G418 in the culture medium, researchers can selectively isolate cells based on their level of gene expression. nih.govpnas.org For example, applying high concentrations of G418 (e.g., 800 µg/mL or higher) effectively selects for transfectants that harbor a high vector copy number, and consequently, express the linked gene of interest at high levels. researchgate.net This strategy provides a powerful tool for enriching populations of rare cells with elevated expression from a heterogeneous pool. nih.gov
This technique has been demonstrated to be valuable for controlling heterologous gene expression, where the level of expression can be modulated by titrating the drug concentration. pnas.org However, researchers must be aware of the potential biasing effects of G418 selection. Applying a standard concentration of the antibiotic to a mixed population can alter the distribution of expression levels and vector copy numbers compared to the pre-selection population. nih.gov Such selection pressures may be significant when the selected cells are intended for precise quantitative analyses of gene function and expression, necessitating careful experimental design and validation. nih.gov
Broad Applicability Across Diverse Research Organisms
This compound's efficacy in inhibiting protein synthesis in both prokaryotic and eukaryotic cells, combined with the dominant nature of the neo resistance gene, has led to its widespread adoption as a selective agent across a vast range of biological systems. stemcell.comcancer-rnr.euthermofisher.com
Mammalian Cell Culture Research
Geneticin is a cornerstone of modern mammalian cell culture, where it is extensively used for the selection and maintenance of stably transfected cell lines. abo.com.plthermofisher.comthermofisher.com Following the introduction of a plasmid containing the neo resistance gene, G418 is added to the culture medium to eliminate non-transfected cells, allowing for the isolation and expansion of resistant clones that have integrated the foreign DNA into their genome. thermofisher.comsandiego.edu This method is routinely applied in diverse research areas, including gene function studies, recombinant protein production, and gene knockout experiments. nih.govyeasenbio.com The optimal concentration for selection varies significantly between cell types and must be determined empirically by performing a kill curve. cancer-rnr.eumirusbio.com
| Cell Line | Application | Typical Selection Concentration (µg/mL) | Reference |
|---|---|---|---|
| HEK 293 | Stable Transfection | 700 | rasayanjournal.co.in |
| HeLa | Stable Transfection | 400 | sandiego.edu |
| BHK | Stable Transfection | Variable | nih.gov |
| CHO | Stable Transfection | Variable | nih.gov |
| General Mammalian | Selection & Maintenance | 200 - 500 | thermofisher.com |
Plant Cell and Tissue Culture Applications
The neomycin phosphotransferase II (nptII) gene is one of the most common selectable markers used in plant genetic engineering, conferring resistance to several aminoglycoside antibiotics, including Geneticin. springernature.comnih.gov G418 is frequently utilized for the selection of transgenic plant tissues and the regeneration of whole plants. yeasenbio.comresearchgate.net In many plant species, including rice and sweet potato, G418 has been shown to be a more potent and efficient selection agent than the more commonly used kanamycin (B1662678), resulting in fewer non-transgenic "escapes". researchgate.netnih.gov Its application has been documented in the transformation of various plants, such as sweet potato, rice, and maize, facilitating the development of genetically modified crops. researchgate.netnih.govoup.com
Yeast and Fungal Genetic Manipulation
Geneticin is a valuable tool for the genetic manipulation of various yeast and fungal species. stemcell.comnih.gov It allows for the direct selection of transformants without the need for auxotrophic markers, which can sometimes affect cellular physiology. nih.govoup.comuky.edu The kanMX marker, which contains the bacterial neo gene fused to a fungal promoter, is widely used to confer G418 resistance in species like Saccharomyces cerevisiae and Ashbya gossypii. oup.commolbiolcell.org This system has been successfully applied in numerous yeasts, including S. cerevisiae, Hansenula polymorpha, and Pichia pastoris, as well as in filamentous fungi like Fusarium species. nih.govnih.gov The effectiveness of selection can be dependent on the composition of the growth medium, as certain salts can interfere with G418 activity. nih.govuky.edu
Prokaryotic Research Applications
While Geneticin inhibits protein synthesis in prokaryotic cells and the neo resistance gene originates from bacterial transposons (Tn5 and Tn903), its primary utility is as a selection agent in eukaryotic systems. thermofisher.comthermofisher.comyeasenbio.comwikipedia.org The neo gene product, aminoglycoside 3'-phosphotransferase, inactivates G418, neomycin, and kanamycin by phosphorylation. astralscientific.com.auagscientific.com In prokaryotic research, particularly with Escherichia coli, kanamycin is the more commonly used and cost-effective antibiotic for selecting cells that carry the neo gene. sandiego.eduoup.com However, specialized vector systems have been developed that utilize the same resistance gene under the control of different promoters to allow for selection with kanamycin in E. coli and subsequently with G418 in yeast. nih.gov Although active against bacteria, G418 is generally reserved for eukaryotic selection protocols where other aminoglycosides are less effective. thermofisher.comnih.gov
| Organism Type | Typical Selection Concentration (µg/mL) | Reference |
|---|---|---|
| Mammalian Cells | 200 - 500 | thermofisher.com |
| Plant Cells | 25 - 50 | astralscientific.com.auinterchim.fr |
| Yeast | 200 - 1000 | yeasenbio.comoup.cominterchim.fr |
| Bacteria | 8 - 16 | astralscientific.com.auinterchim.fr |
Protozoan and Helminth Research Models
This compound, also known as G418, is an aminoglycoside antibiotic that serves as a crucial tool in the genetic manipulation of various eukaryotic organisms, including parasitic protozoans and helminths. agscientific.comthermofisher.com Its mechanism of action involves the inhibition of protein synthesis by binding to the 80S ribosomal subunit, which effectively blocks the elongation step of polypeptide synthesis. agscientific.cominvivogen.com This cytotoxic effect is harnessed in research to select for cells that have been successfully transfected with a resistance gene, typically the neomycin phosphotransferase gene (neo or neoR). thermofisher.comwikipedia.orgnih.gov This gene encodes an enzyme that inactivates G418, allowing only the genetically modified organisms to survive in a culture medium containing the antibiotic. wikipedia.orgyeasenbio.com This selection capability has made Geneticin an invaluable agent for creating and maintaining transgenic parasite lines, which are essential for studying gene function, drug resistance, and host-parasite interactions. nih.govresearchgate.netnih.gov
Protozoan Research Models
Geneticin has been widely adopted as a selective marker in several medically significant protozoan parasites.
Leishmania
In Leishmania research, Geneticin is utilized for the selection of transgenic parasites, particularly those engineered to express reporter proteins like Green Fluorescent Protein (GFP). nih.gov The antibiotic effectively inhibits the growth of wild-type Leishmania by inducing translatory miscoding, a mechanism similar to its action in bacteria. nih.gov Studies have demonstrated that G418 is a potent inhibitor of leishmanial growth, showing approximately ten times more potency than the related aminoglycoside, Paromomycin. nih.gov The successful selection and maintenance of GFP-expressing Leishmania amazonensis promastigotes, for instance, relies on the presence of G418 in the culture medium to ensure the retention of the episomal plasmid carrying the resistance gene. nih.gov
| Organism | Application of Geneticin (G418) | Key Research Finding | Reference |
|---|---|---|---|
| Leishmania donovani, L. major | Inhibition of parasite growth | G418 inhibits leishmanial growth in the low micromolar range and is ~10 times more potent than Paromomycin. It is believed to act by inducing miscoding in leishmanial ribosomes. | nih.gov |
| Leishmania amazonensis | Selection of GFP-expressing promastigotes | G418 treatment is necessary and efficient for selecting and maintaining promastigotes that retain the episomal plasmid for GFP and antibiotic resistance. | nih.gov |
Trypanosoma
Geneticin is a foundational tool for the genetic manipulation of Trypanosoma brucei, the causative agent of African trypanosomiasis. researchgate.netnih.gov It enables the selection of stable transformants following electroporation with plasmids containing the neo resistance gene. researchgate.net This method involves integrating the resistance gene into the parasite's genome, often at a specific locus like the tubulin gene cluster, through homologous recombination. researchgate.net The ability to select for G418-resistant parasites has been demonstrated in both the procyclic (insect) and bloodstream stages of the parasite's life cycle. researchgate.net Notably, specialized cell lines, such as the Lister 427 'single-marker' (SM) line, are routinely maintained in G418 to support regulated gene expression and RNA interference (RNAi) studies. rockefeller.edu
| Organism | Application of Geneticin (G418) | Key Research Finding | Reference |
|---|---|---|---|
| Trypanosoma brucei | Selection of stable transformants | Targeted insertion of the neo gene into the tubulin locus conferred G418 resistance, allowing for the creation of stable transgenic parasites. | researchgate.net |
| Trypanosoma brucei | In vivo selection | It is possible to select for G418-resistant transfected bloodstream parasites in a mouse model, opening new avenues for studying genetic recombination in vivo. | researchgate.net |
| Trypanosoma brucei (Lister 427 'single-marker' line) | Maintenance of engineered cell lines | Cell lines expressing Tet repressor and T7 RNA polymerase are maintained in G418 for use in regulated transgene expression and RNAi experiments. | rockefeller.edu |
Plasmodium
The development of additional selectable markers has been critical for advancing the genetic study of Plasmodium falciparum, the most virulent human malaria parasite. nih.gov Geneticin has been identified as an effective antiplasmodial agent for which a reliable resistance marker exists. nih.govnih.gov Researchers have successfully used the neo gene, under the control of a Plasmodium promoter, to confer resistance to G418. nih.gov Following transfection, parasites containing the resistance plasmid can be selected and maintained in culture. nih.govnih.gov Studies have shown a direct correlation between the concentration of G418 used for selection, the copy number of the resistance plasmid within the parasite, and the level of the resistance enzyme's activity. nih.gov
| Organism | Application of Geneticin (G418) | Key Research Finding | Reference |
|---|---|---|---|
| Plasmodium falciparum | Selection of transgenic parasites | The neo gene, encoding neomycin phosphotransferase II, was shown to confer resistance to G418, establishing it as a viable selectable marker for P. falciparum transfection. | nih.govnih.gov |
| Plasmodium falciparum | Modulation of plasmid copy number | The copy number of the resistance plasmid and the corresponding enzymatic activity increased in response to higher concentrations of G418 in the culture medium. | nih.gov |
Helminth Research Models
The application of genetic engineering tools in parasitic helminths has progressed more slowly than in protozoans, but the use of selectable markers like Geneticin is a significant step forward.
Schistosoma
In research on Schistosoma mansoni, a blood fluke that causes schistosomiasis, Geneticin has been established as a potent selective agent. nih.gov Studies first determined the antibiotic's toxicity profile, creating a dose-response kill curve for the larval schistosomule stage. nih.gov Subsequently, researchers demonstrated that schistosomules transduced with a retroviral vector carrying the neomycin resistance (neoR) gene could be rescued from the lethal effects of G418. nih.gov In the presence of the antibiotic, significantly more transgenic worms survived compared to non-transgenic controls. This demonstrated that G418 selection can be used to enrich the population of transgenic schistosomes, a critical step for facilitating functional genomics research in these complex parasites. nih.gov
| Organism | Application of Geneticin (G418) | Key Research Finding | Reference |
|---|---|---|---|
| Schistosoma mansoni | Toxicity profiling | G418 was found to be progressively toxic to schistosomules at concentrations from 125 to 1,000 µg/ml. | nih.gov |
| Schistosoma mansoni | Selection and enrichment of transgenic parasites | Expression of the neoR transgene rescued schistosomules from G418 toxicity, leading to a dose-dependent enrichment of transgenic worms in the parasite population. | nih.gov |
Advanced Research Avenues and Alternative Biological Activities of Geneticin Sulfate Salt
Antiviral Activities in Research Models
Inhibition of Poliovirus and Rhinovirus 2A Proteinases
The 2A proteinase (2Apro) is a critical enzyme for the replication of picornaviruses, such as poliovirus and rhinovirus, as it is involved in the cleavage of the viral polyprotein. While some commercial suppliers have claimed that Geneticin (G418) has the ability to inhibit poliovirus and rhinovirus 2A proteinases in vitro, a comprehensive review of peer-reviewed scientific literature does not currently provide robust evidence to support this specific mechanism of action. agscientific.com Further rigorous scientific investigation is required to validate these claims and elucidate the potential inhibitory effects of Geneticin Sulfate (B86663) Salt on these viral enzymes.
Efficacy Against Flaviviruses (e.g., Dengue Virus, Bovine Viral Diarrhea Virus)
Significant research has demonstrated the antiviral activity of Geneticin Sulfate Salt against members of the Flaviviridae family, which includes notable pathogens like Dengue Virus (DENV) and Bovine Viral Diarrhea Virus (BVDV).
Studies on DENV-2 have shown that Geneticin can protect host cells from the virus's cytopathic effects in a dose-dependent manner. thermofisher.com Research has established a 50% effective concentration (EC50) of approximately 3±0.4 μg/ml for preventing these effects. researchgate.net Furthermore, Geneticin was found to reduce the viral yield with an EC50 of 2±0.1 μg/ml and a 90% effective concentration (EC90) of about 20±2 μg/ml. thermofisher.comresearchgate.net The compound also effectively blocked the formation of DENV-2 plaques and inhibited both viral RNA replication and protein synthesis. thermofisher.comsemanticscholar.org With a 50% cytotoxic concentration (CC50) of 165±5 μg/ml in BHK (Baby Hamster Kidney) cells, the selectivity index for Geneticin's anti-DENV activity was determined to be a promising 66. researchgate.netsemanticscholar.org
Similarly, Geneticin has shown marked antiviral effects against BVDV, a pestivirus also in the Flaviviridae family. In Madin-Darby bovine kidney cells infected with a cytopathic strain of BVDV, Geneticin improved cell viability with an EC50 of 4 μg/ml. thermofisher.com The CC50 in this cell line was reported to be 400 μg/ml. thermofisher.com Interestingly, the mechanism of action against BVDV appears to differ from that observed with other viruses. Geneticin was found to inhibit the yield of two different BVDV strains without affecting viral RNA replication or translation. thermofisher.com This suggests that its antiviral activity in the case of BVDV might be due to interference with the assembly or release of new viral particles. thermofisher.com
| Virus | Cell Line | EC₅₀ (μg/ml) | CC₅₀ (μg/ml) | Selectivity Index | Reported Mechanism of Action |
|---|---|---|---|---|---|
| Dengue Virus (DENV-2) | BHK | 2 ± 0.1 | 165 ± 5 | 66 | Inhibition of viral RNA replication and protein synthesis |
| Bovine Viral Diarrhea Virus (BVDV) | MDBK | 4 | 400 | 100 | Interference with virus assembly or release |
Selective Antiviral Activity Against SARS-CoV-2
Recent research has highlighted the potential of this compound as a selective antiviral agent against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. Studies have demonstrated its effectiveness against multiple variants of the virus in different cell lines and in human respiratory tissue models, all at non-toxic concentrations. wikipedia.orginvivogen.com
One of the key mechanisms behind Geneticin's anti-SARS-CoV-2 activity is its ability to interfere with a crucial viral process known as programmed -1 ribosomal frameshifting (-1 PRF). wikipedia.orginvivogen.com This process is essential for the synthesis of viral proteins. Research has shown that Geneticin treatment leads to a significant reduction in the efficiency of -1 PRF in a dual-luciferase assay. agscientific.com This disruption of ribosomal frameshifting is a primary contributor to the inhibition of viral replication. agscientific.com
The interference with ribosomal frameshifting directly impacts the production of viral components. Studies have confirmed that Geneticin treatment results in an early inhibition of both viral RNA replication and the expression of viral proteins. invivogen.comnih.gov In experiments using a GFP-expressing SARS-CoV-2, a marked reduction in the number of infected cells expressing the green fluorescent protein was observed, indicating a decrease in viral protein synthesis. agscientific.com Furthermore, RT-qPCR analysis has shown that Geneticin rapidly inhibits viral RNA replication at early time points post-infection. invivogen.com
To understand the direct interaction between Geneticin and the virus, researchers have employed in silico modeling and cryo-electron microscopy. agscientific.comwikipedia.org These studies have successfully identified a putative binding site for Geneticin within the pseudoknot of the frameshift RNA motif of SARS-CoV-2. agscientific.cominvivogen.com This direct binding to the viral RNA is believed to be the basis for its ability to interfere with ribosomal frameshifting and subsequently inhibit viral replication. agscientific.com The identification of this binding site opens avenues for the development of even more potent antiviral compounds that target the same region of the viral RNA. wikipedia.orginvivogen.com
| SARS-CoV-2 Variant | Cell Line | EC₅₀ (µM) | Reported Activity |
|---|---|---|---|
| Multiple Variants | Vero-E6 | Micromolar Range | Inhibition of viral replication and protein expression |
| Ancestral Strain & Omicron | Calu3 | 179.6 | Sustained antiviral activity |
| Ancestral Strain & Omicron | Human Respiratory Airway Model (MucilAir) | Significant protection |
Role in Translational Readthrough Studies
This compound, an aminoglycoside antibiotic also known as G418, has emerged as a significant tool in the field of molecular biology, particularly in studies investigating the phenomenon of translational readthrough. nih.govnih.gov This process, also referred to as nonsense suppression, allows the ribosomal machinery to bypass a premature termination codon (PTC) within an mRNA sequence, leading to the synthesis of a full-length protein. nih.govnih.govresearchgate.netscispace.com The ability of Geneticin and other aminoglycosides to induce this readthrough has opened promising avenues for pharmacogenetic therapies aimed at genetic disorders caused by nonsense mutations. nih.govacs.org
The mechanism of action involves Geneticin binding to the decoding center of the ribosome. mdpi.comnih.govsplisense.com Although its affinity is higher for prokaryotic ribosomes, it also binds to eukaryotic ribosomes, albeit with lower affinity. nih.govsplisense.com This interaction alters the conformation of the ribosomal RNA, reducing the accuracy of translation termination. splisense.comspandidos-publications.com It facilitates the binding of a near-cognate aminoacyl-tRNA to the premature stop codon in the A site, allowing for the insertion of an amino acid and the continuation of translation. mdpi.comnih.govphysiology.org This process competes with the normal function of release factors that would typically recognize the stop codon and terminate protein synthesis. oup.compnas.org
Induction of Readthrough at Nonsense Mutations
This compound (G418) is recognized as a potent inducer of translational readthrough at premature termination codons (PTCs). nih.govpnas.org Its efficacy, however, is not uniform and is significantly influenced by the specific context of the nonsense mutation. pnas.orgplos.org Research has consistently shown that the identity of the three-nucleotide stop codon and the surrounding mRNA sequence play a crucial role in determining the level of readthrough. physiology.orgnih.gov
Influence of Stop Codon Identity and Context:
The efficiency of G418-induced readthrough generally follows a specific hierarchy for the three stop codons: UGA is the most susceptible to readthrough, followed by UAG, and then UAA, which is the most resistant. spandidos-publications.comnih.gov Furthermore, the nucleotide immediately following the stop codon (the +4 position) has a significant impact. physiology.orgnih.gov A cytosine (C) at this position generally promotes the highest level of readthrough, followed by uracil (B121893) (U), while purines (adenine and guanine) are less favorable. oup.complos.orgnih.gov This context-dependent variability means that the therapeutic potential of G418 can differ substantially between different nonsense mutations. plos.orgnih.gov
Dose-Dependent Efficacy and Research Findings:
The induction of readthrough by G418 is a dose-dependent process. mdpi.comresearchgate.net However, higher concentrations that yield greater readthrough efficiency are often associated with cellular toxicity, a limiting factor for its therapeutic application. nih.govnih.govnih.gov Studies utilizing reporter gene assays, where a PTC is placed within a reporter gene like luciferase, have been instrumental in quantifying the readthrough efficiency of G418 under various conditions. pnas.orgnih.govresearchgate.net For instance, in studies on HERG nonsense mutations, G418 was shown to restore protein function more readily for mutations resulting in UGA and UAA codons compared to UAG. spandidos-publications.com Genome-wide ribosome profiling in human cells treated with G418 has confirmed that it not only stimulates readthrough of PTCs but also, to a lesser extent, normal termination codons, highlighting the potential for off-target effects. nih.govnih.govjohnshopkins.edu
| Factor | Influence on Readthrough Efficiency | Supporting Evidence |
|---|---|---|
| Stop Codon Identity | UGA > UAG > UAA (most to least efficient) | Genome-wide ribosome profiling and reporter assays have consistently shown that UGA codons are most susceptible to aminoglycoside-induced readthrough, while UAA codons are the most resistant. spandidos-publications.comnih.gov |
| +4 Nucleotide | C > U > A ≥ G (most to least favorable) | The presence of a cytosine immediately following the stop codon significantly enhances readthrough levels compared to other nucleotides. physiology.orgoup.complos.orgnih.gov |
| Surrounding mRNA Sequence | Local sequence context can modulate the efficiency of readthrough. | Studies have demonstrated that the nucleotides flanking the PTC can influence the level of suppression, though the precise rules are complex. pnas.orgplos.org |
| G418 Concentration | Efficiency increases with concentration. | Dose-response analyses consistently show a direct correlation between G418 concentration and the percentage of readthrough, up to a point where cytotoxicity becomes a limiting factor. mdpi.comresearchgate.net |
Modulation of Specific Protein Stability (e.g., SMN protein)
A significant area of research for this compound involves its potential to treat Spinal Muscular Atrophy (SMA), a neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. nih.govnorthwestern.eduresearchgate.net SMA is typically caused by the loss of the SMN1 gene. nih.govnorthwestern.edu A nearly identical gene, SMN2, is retained, but due to an alternative splicing event, it predominantly produces a truncated, unstable protein known as Δ7-SMN. nih.govnih.govnorthwestern.eduresearchgate.net The mRNA for this truncated protein contains a premature termination codon. nih.gov
In vitro and in vivo studies have provided compelling evidence for this mechanism. Treatment of SMA patient-derived fibroblasts and various cell lines with G418 resulted in a significant increase in SMN protein levels. nih.govnih.gov Furthermore, in a mouse model of SMA, administration of G418 led to elevated SMN protein in the brain and spinal cord, which was accompanied by a significant improvement in motor function. nih.govnih.govoup.com While chronic administration was associated with toxicity that limited survival benefits in these models, the results provided the first in vivo proof-of-concept supporting translational readthrough as a therapeutic strategy for SMA. nih.govnih.govoup.com This research highlights that the C-terminus of the SMN protein, which is absent in the Δ7-SMN variant, plays a crucial role in the protein's stability, a function that can be partially restored through G418-induced translational readthrough. nih.gov
| Experimental System | Key Findings | Reference |
|---|---|---|
| SMA Patient-Derived Fibroblasts | G418 treatment increased SMN protein levels in a dose-dependent manner. | nih.gov |
| Quantitative Reporter Assays (AD293, HeLa, C2C12, N2a cells) | G418 was identified as a potent inducer of readthrough of the Δ7-SMN target stop codon sequence in all cell types examined. | nih.gov |
| SMA Mouse Model (in vivo) | G418 administration increased SMN protein levels and significantly improved motor function. | nih.govnih.govoup.com |
| SMA Mouse Model (in vivo) | Chronic G418 administration was associated with toxicity, which may have prevented the observation of a survival benefit. | nih.govoup.com |
Q & A
Q. What is the mechanism of action of Geneticin Sulfate Salt (G418), and how is it applied in eukaryotic cell selection?
G418 inhibits protein synthesis by binding to the 80S ribosome in eukaryotic cells, disrupting elongation during translation. It is commonly used to select cells transfected with neomycin-resistance (neoR) genes. For experimental application, researchers must first perform a kill curve assay to determine the minimum lethal concentration for untransfected cells. This involves exposing cells to a gradient of G418 (e.g., 100–1000 µg/mL) over 7–14 days, monitoring viability via microscopy or ATP-based assays .
Q. How do researchers determine the optimal G418 concentration for selection in a new cell line?
The optimal concentration varies by cell type due to differences in ribosome sensitivity and proliferation rates. A cytotoxicity assay is essential:
- Step 1 : Plate cells at 50–70% confluence in 6-well plates.
- Step 2 : Apply G418 at 50 µg/mL increments (e.g., 200–800 µg/mL for mammalian cells).
- Step 3 : Replace media with fresh G418 every 3–4 days.
- Step 4 : Monitor cell death for 10–14 days; the lowest concentration achieving >95% mortality is selected. Include untransfected controls and validate with antibiotic-free recovery phases to confirm selection stability .
Q. What protocols ensure proper solubility and stability of G418 in cell culture media?
G418 is water-soluble but requires pH adjustment (neutral pH) and sterile filtration (0.22 µm). Key steps:
- Solubility : Dissolve in deionized water at 50–100 mg/mL, vortexing until clear. Avoid organic solvents to prevent precipitation.
- Storage : Aliquot at –20°C; avoid freeze-thaw cycles to maintain stability.
- Buffer compatibility : Avoid divalent cations (e.g., Ca²⁺, Mg²⁺) in stock solutions, as sulfate salts may precipitate .
Advanced Research Questions
Q. How can batch-to-batch variability in G418 impact experimental reproducibility, and how is this addressed?
Variations in purity, sulfate content, or hygroscopicity between batches can alter effective concentrations. Mitigation strategies:
- Quality Control : Request certificates of analysis (COA) for each batch, verifying purity (>98%) via HPLC and mass spectrometry.
- Standardization : Pre-test each batch using kill curve assays under identical conditions.
- Documentation : Record batch numbers and correlate with experimental outcomes to identify anomalies .
Q. What experimental design considerations are critical when using G418 in CRISPR/Cas9 genome editing?
G418 is often used to select cells with Cas9/neoR co-expression. Key considerations:
- Vector design : Ensure the neoR cassette is expressed constitutively (e.g., under EF1α or CMV promoters).
- Co-selection : Combine with puromycin or blasticidin for dual selection in multiplex editing.
- Timing : Apply G418 48–72 hours post-transfection to allow Cas9 expression and editing before selection .
Q. How should researchers resolve contradictions in G418 efficacy across cell lines or published studies?
Discrepancies may arise from genetic heterogeneity, resistance mechanisms, or methodological differences. Systematic approaches include:
Q. What statistical methods are recommended for analyzing G418 selection efficiency in high-throughput screens?
For large datasets (e.g., RNAi/CRISPR screens), use:
- Normalization : Adjust for plate-to-plate variability using Z-score or B-score methods.
- Viability correction : Apply metrics like strictly standardized mean difference (SSMD) to distinguish true hits from background noise.
- Replicates : Include triplicate experiments and apply Benjamini-Hochberg correction for false discovery rate (FDR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
